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Abstract
DS-9300 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and

CBP. This document provides a detailed technical overview of the structural basis of DS-9300's

interaction with the catalytic HAT domain of EP300/CBP. By summarizing key quantitative data,

outlining experimental methodologies, and visualizing relevant pathways and workflows, this

guide serves as a comprehensive resource for researchers in oncology, epigenetics, and drug

discovery. The structural insights presented herein are crucial for understanding the

mechanism of action of DS-9300 and for the development of next-generation EP300/CBP

inhibitors.

Introduction
The homologous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CBP)

are critical transcriptional co-regulators that play a central role in a multitude of cellular

processes, including cell growth, differentiation, and DNA repair.[1] A key function of EP300 and

CBP is their intrinsic histone acetyltransferase (HAT) activity, which is responsible for

acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene

expression. Dysregulation of EP300/CBP HAT activity has been implicated in the pathogenesis

of various diseases, particularly cancer, making them attractive therapeutic targets.
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DS-9300 has emerged as a highly potent, selective, and orally bioavailable inhibitor of the

EP300/CBP HAT domain.[1][2] Its development was guided by a structure-based drug design

approach, leveraging detailed atomic-level understanding of the inhibitor-enzyme interaction.

This guide delves into the structural and quantitative aspects of DS-9300's binding to

EP300/CBP.

Quantitative Data Summary
The inhibitory activity and binding affinity of DS-9300 and related compounds have been

characterized using various biochemical and cellular assays. The following tables summarize

the key quantitative data.

Compound Target Assay Type IC50 (nM) Reference

DS-9300 EP300 HAT Biochemical 28 [1]

DS-9300 CBP HAT Biochemical 22 [1]

Compound Cellular Target Assay Type IC50 (nM) Reference

DS-9300
H3K27

Acetylation
Cellular 54 [1]

Structural Analysis of the Binding Interaction
The high-resolution crystal structure of the EP300 HAT domain in complex with precursor

compounds to DS-9300 has been instrumental in its structure-based design.[1][3] The

structural data reveals the precise binding mode of these inhibitors within the active site of the

enzyme.

The inhibitor occupies the substrate-binding pocket of the EP300 HAT domain. The binding is

characterized by a network of hydrogen bonds and hydrophobic interactions with key residues

in the active site. This comprehensive understanding of the binding mode has enabled the

rational design of DS-9300 with improved potency and selectivity.

Experimental Protocols
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Recombinant Protein Expression and Purification
The catalytic HAT domain of human EP300 (residues 1283-1669) is typically expressed in

Escherichia coli as a fusion protein, for instance with a glutathione S-transferase (GST) tag.

The expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low

temperature to enhance protein solubility.

The purification protocol involves affinity chromatography using a glutathione-sepharose resin,

followed by cleavage of the affinity tag with a specific protease (e.g., TEV protease). A final

size-exclusion chromatography step is performed to obtain a highly pure and homogenous

protein sample suitable for structural and biochemical studies.

X-ray Crystallography
Crystallization: The purified EP300 HAT domain is concentrated to approximately 10 mg/mL.

For co-crystallization, the protein is incubated with a molar excess of the inhibitor (e.g., a 5-

fold molar excess) prior to setting up crystallization trials. Crystals are grown using the

hanging drop vapor diffusion method at 20°C. A typical crystallization condition consists of a

reservoir solution containing polyethylene glycol (PEG) 3350, an ammonium sulfate salt, and

a buffer at a specific pH.

Data Collection: Crystals are cryo-protected using a solution containing a cryo-protectant

(e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction

data are collected at a synchrotron source.

Structure Determination and Refinement: The collected diffraction data are processed and

scaled using software such as HKL2000 or XDS. The structure is solved by molecular

replacement using a previously determined structure of the EP300 HAT domain as a search

model. The model is then refined using programs like PHENIX or REFMAC5, with manual

model building performed in Coot.

EP300/CBP HAT Enzymatic Assay
The inhibitory activity of compounds against the EP300 and CBP HAT domains is determined

using a biochemical assay that measures the transfer of an acetyl group from acetyl-coenzyme

A (acetyl-CoA) to a histone H3 peptide substrate.
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A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay. The assay mixture contains the purified EP300 or CBP HAT domain, the histone H3

peptide substrate, acetyl-CoA, and the test compound at various concentrations. The reaction

is allowed to proceed for a defined period at room temperature. The detection reagents, which

include a europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated

acceptor fluorophore (binding to a biotinylated histone peptide), are then added. The TR-FRET

signal is measured on a plate reader, and the IC50 values are calculated from the dose-

response curves.

Cellular H3K27 Acetylation Assay
The ability of an inhibitor to engage its target in a cellular context is assessed by measuring the

levels of histone H3 lysine 27 acetylation (H3K27ac), a direct product of EP300/CBP activity.

Human cancer cell lines, such as VCaP, are seeded in multi-well plates and treated with the

test compound for a specific duration (e.g., 24 hours). Following treatment, the cells are lysed,

and the levels of H3K27ac are quantified using an immunoassay, such as an ELISA or an

AlphaLISA. The results are normalized to the total histone H3 levels, and the IC50 values are

determined from the concentration-response curves.
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Click to download full resolution via product page

Caption: EP300/CBP Signaling Pathway and Point of Inhibition by DS-9300.

Experimental Workflow for Structure-Based Drug Design
of DS-9300
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Caption: Structure-Based Drug Design Workflow for the Development of DS-9300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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